molecular formula C18H21Cl2N3O2S B253648 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

Número de catálogo B253648
Peso molecular: 414.3 g/mol
Clave InChI: OKFVXQRKCGKUSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as TAK-659, is a small-molecule kinase inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to inhibit several important kinases involved in the pathogenesis of various diseases, including cancer and autoimmune disorders.

Mecanismo De Acción

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor by antigen. This leads to downstream signaling events that ultimately result in B-cell activation, proliferation, and survival. Inhibition of BTK by N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide blocks these signaling events, leading to decreased B-cell activation, proliferation, and survival. This mechanism of action is particularly relevant in B-cell malignancies, where dysregulated B-cell receptor signaling is a key driver of disease progression.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have potent biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also inhibits other kinases involved in B-cell receptor signaling, including AKT and ERK. This leads to downstream effects such as decreased expression of anti-apoptotic proteins and increased apoptosis in B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been shown to have immunomodulatory effects, including inhibition of cytokine production and T-cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for lab experiments is its selectivity for BTK and other kinases involved in B-cell receptor signaling. This allows for more precise targeting of these pathways, which is particularly important in the study of B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also has good pharmacokinetic properties, with a half-life of around 8 hours in humans. However, one limitation of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Direcciones Futuras

There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. One area of interest is in the development of combination therapies with other targeted agents or chemotherapy drugs. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have synergistic effects with other agents such as venetoclax and rituximab in preclinical studies. Another area of interest is in the development of biomarkers for response to N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. Currently, there are no established biomarkers for response to BTK inhibitors, which can make it difficult to predict which patients will benefit from treatment. Finally, there is interest in the development of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for the treatment of other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Métodos De Síntesis

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzylamine with thiourea to form 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2,6-dimethylmorpholin-4-yl)acetic acid to form the final product, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically above 95%.

Aplicaciones Científicas De Investigación

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to selectively inhibit BTK (Bruton's tyrosine kinase), a key kinase involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. In preclinical studies, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has demonstrated potent antitumor activity against B-cell malignancies, both as a single agent and in combination with other therapies.

Propiedades

Nombre del producto

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

Fórmula molecular

C18H21Cl2N3O2S

Peso molecular

414.3 g/mol

Nombre IUPAC

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide

InChI

InChI=1S/C18H21Cl2N3O2S/c1-11-8-23(9-12(2)25-11)10-17(24)22-18-21-7-15(26-18)5-13-3-4-14(19)6-16(13)20/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,22,24)

Clave InChI

OKFVXQRKCGKUSF-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

SMILES canónico

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.